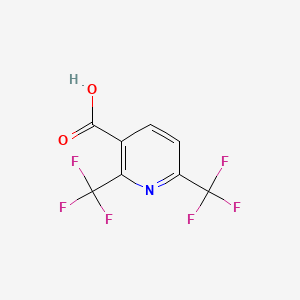

2,6-Bis(trifluoromethyl)nicotinic acid

Descripción general

Descripción

“2,6-Bis(trifluoromethyl)nicotinic acid” is a chemical compound with the molecular formula C8H3F6NO2 . It is used as a pharmaceutical intermediate and can be used as a biochemical reagent for life science related research .

Synthesis Analysis

The synthesis of “this compound” and its derivatives has been discussed in several papers . One common method involves the reaction of nicotinic acid with trifluoromethyl iodide and sodium ethoxide . The product can then be further esterified with ethanol to obtain the desired compound .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by its molecular formula C8H3F6NO2 . The average mass of the molecule is 259.105 Da .

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the search results, it’s known that this compound can participate in various chemical reactions due to its functional groups .

Physical And Chemical Properties Analysis

“this compound” is a white powder with a melting point of 193-197 °C . It has a boiling point of 259.3℃ at 760 mmHg. Its density is 1.484 g/cm3. Its flash point, refractive index, and vapor pressure are 110.6℃, 1.475, and 0.007mmHg at 25°C, respectively .

Aplicaciones Científicas De Investigación

HIV-1 Reverse Transcriptase Inhibition

2,6-Bis(trifluoromethyl)nicotinic acid: derivatives have been studied as promising inhibitors of HIV-1 Reverse Transcriptase (RT) associated ribonuclease H (RNase H) function . These compounds have shown potential in inhibiting viral replication in cell-based assays, with some exhibiting a selectivity index greater than 10. This indicates their potential as therapeutic agents against HIV-1.

Pharmaceutical Intermediate

The compound is used as an intermediate in pharmaceutical synthesis . Its unique structure makes it suitable for creating various pharmacologically active molecules, which can be further developed into drugs for treating different diseases.

Organic Synthesis

As an organic intermediate, This compound is utilized in chemical synthesis . Its trifluoromethyl groups enhance the reactivity of the nicotinic acid, making it a valuable component in constructing complex organic molecules.

Fragment Imprinting Technique

This acid has been employed in the selective separation of brominated aromatic compounds using the fragment imprinting technique . This application is crucial in analytical chemistry for the purification and identification of specific compounds within a mixture.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, and clothing .

Direcciones Futuras

“2,6-Bis(trifluoromethyl)nicotinic acid” and its derivatives have potential applications in various fields. For instance, they have been used in the synthesis of seminolipid and its analogues . Moreover, they are being explored for their potential use in the treatment of HIV-1 . It’s expected that many novel applications of this compound will be discovered in the future.

Mecanismo De Acción

Target of Action

It is known that nicotinic acid derivatives, such as this compound, often interact with nicotinic receptors . These receptors play a crucial role in signal transmission in the nervous system .

Mode of Action

The biological activities of trifluoromethylpyridine (tfmp) derivatives, which include this compound, are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

It is known that nicotinic acid and its derivatives can influence various biochemical pathways, including lipid metabolism .

Result of Action

It is known that tfmp derivatives have been used in the protection of crops from pests , suggesting that they may have insecticidal or pesticidal effects.

Propiedades

IUPAC Name |

2,6-bis(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F6NO2/c9-7(10,11)4-2-1-3(6(16)17)5(15-4)8(12,13)14/h1-2H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHDLZWKUPOEICN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)O)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F6NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

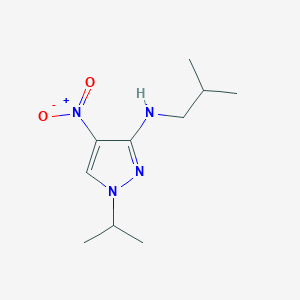

![3,4,9-trimethyl-7-(3-methylbutyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2869936.png)

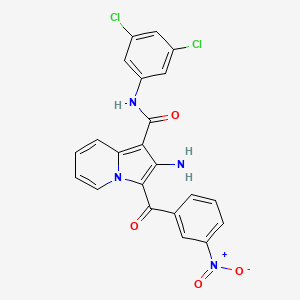

![N-(5-methylisoxazol-3-yl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2869939.png)

![3-((4-bromobenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2869945.png)

![2-[5-(Difluoromethyl)triazol-1-yl]benzoic acid](/img/structure/B2869950.png)

![4H-1,3-Dioxolo[4,5-c]pyrrole, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]tetrahydro-2,2-dimethyl-5-(phenylmethyl)-, (3aR,4R,6aS)-](/img/structure/B2869954.png)